![molecular formula C23H16Cl2N2O3S B2851982 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 400087-39-0](/img/structure/B2851982.png)
5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole, also known as 5-CPP-1-PCP or 5-CPP-1-PCP, is a synthetic pyrazole molecule with potential applications in scientific research. It is an analog of the naturally occurring pyrazole molecule, and its unique structure has enabled it to be used in various biochemical and physiological studies.
科学研究应用
5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has been used in various scientific research applications, such as in the study of enzyme inhibitors, drug metabolism, and receptor binding. It has also been used in the study of the effects of pyrazole derivatives on the activity of enzymes involved in the metabolism of drugs. Additionally, 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has been used to study the binding of pyrazole derivatives to various receptors, such as the serotonin 5-HT2A receptor.
作用机制
The mechanism of action of 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole is not yet fully understood. However, it is believed that the pyrazole ring of the molecule binds to the active site of the enzyme or receptor, and the chlorophenoxy and chlorophenylsulfonyl groups interact with the surrounding residues to form a tight binding pocket. This binding pocket is believed to be responsible for the inhibitory or agonist activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole are still being studied. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and to bind to certain receptors, such as the serotonin 5-HT2A receptor. Additionally, 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has been shown to have an effect on the release of hormones, such as dopamine, and to modulate the activity of certain neurotransmitters, such as glutamate.
实验室实验的优点和局限性
5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole has several advantages and limitations for use in laboratory experiments. One advantage is its stability, which makes it suitable for use in long-term experiments. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, it has a low solubility in water, which can limit its use in certain experiments.
未来方向
Future research on 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole could focus on its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be conducted on the mechanism of action of the molecule and its interactions with various enzymes and receptors. Additionally, studies could be conducted to further explore the biochemical and physiological effects of 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole and to develop new methods for its synthesis. Finally, research could be conducted to identify new potential applications for 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole and to develop new methods for its use in laboratory experiments.
合成方法
5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenoxyacetic acid with 2-phenyl-1-vinylpyrazole in the presence of a base to form the intermediate, 4-chlorophenoxy-2-phenyl-1-vinylpyrazole. This intermediate is then reacted with 3-chlorophenylsulfonyl chloride in the presence of a base to form the final product, 5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole.
属性
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(3-chlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3S/c24-18-9-11-20(12-10-18)30-23(15-17-5-2-1-3-6-17)22-13-14-26-27(22)31(28,29)21-8-4-7-19(25)16-21/h1-16H/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXBDQKYXBKDJO-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=CC(=CC=C3)Cl)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=CC(=CC=C3)Cl)/OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2851899.png)
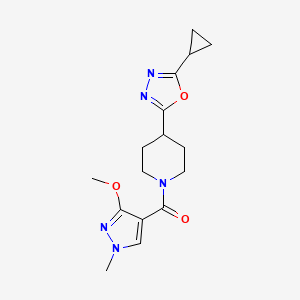
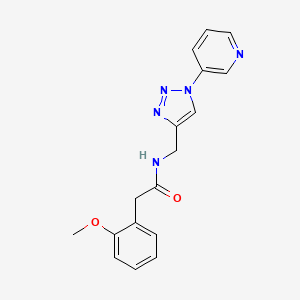
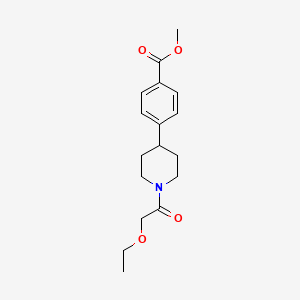

![N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2851908.png)
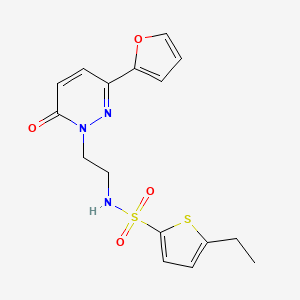
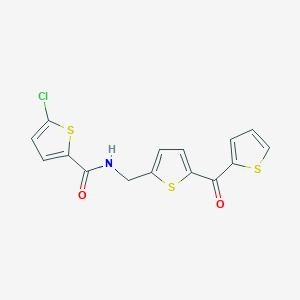
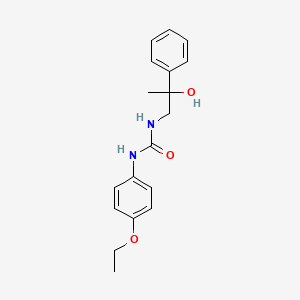
![1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2851913.png)
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile](/img/structure/B2851914.png)
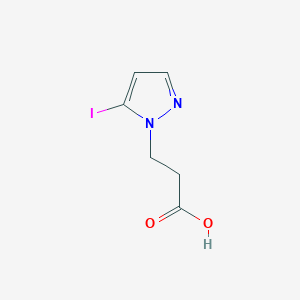
![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)
![1-(Phenylsulfonyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2851921.png)